(2S)-2-Azaniumyl-3-(1H-indol-3-yl)propanoate (2S)-2-Azaniumyl-3-(1H-indol-3-yl)propanoate Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04)
L-Tryptophan, also known as Trp or W, belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. L-Tryptophan exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Tryptophan has been found in human prostate tissue, and has also been detected in most biofluids, including saliva, urine, feces, and blood. Within the cell, L-tryptophan is primarily located in the mitochondria and cytoplasm. L-Tryptophan exists in all eukaryotes, ranging from yeast to humans. L-Tryptophan participates in a number of enzymatic reactions. In particular, L-Tryptophan can be converted into n'-formylkynurenine; which is catalyzed by the enzyme tryptophan 2, 3-dioxygenase. Furthermore, L-Tryptophan and tetrahydrobiopterin can be converted into 5-hydroxy-L-tryptophan and 4a-hydroxytetrahydrobiopterin; which is mediated by the enzyme tryptophan 5-hydroxylase 1. Furthermore, L-Tryptophan can be biosynthesized from L-serine and indole through the action of the enzyme tryptophan synthase. Finally, L-Tryptophan can be converted into n'-formylkynurenine through the action of the enzyme indoleamine 2, 3-dioxygenase. In humans, L-tryptophan is involved in the tryptophan metabolism pathway and the transcription/translation pathway. L-Tryptophan is a potentially toxic compound.
L-tryptophan zwitterion is an L-alpha-amino acid zwitterion obtained by transfer of a proton from the carboxy to the amino group of L-tryptophan; major species at pH 7.3. It is a tryptophan zwitterion and a L-alpha-amino acid zwitterion. It is a tautomer of a L-tryptophan.
Brand Name: Vulcanchem
CAS No.: 54-12-6
VCID: VC0138688
InChI: InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH3+]
Molecular Formula: C11H12N2O2
C11H13N2O2+
Molecular Weight: 204.22 g/mol

(2S)-2-Azaniumyl-3-(1H-indol-3-yl)propanoate

CAS No.: 54-12-6

Reference Standards

VCID: VC0138688

Molecular Formula: C11H12N2O2
C11H13N2O2+

Molecular Weight: 204.22 g/mol

(2S)-2-Azaniumyl-3-(1H-indol-3-yl)propanoate - 54-12-6

CAS No. 54-12-6
Product Name (2S)-2-Azaniumyl-3-(1H-indol-3-yl)propanoate
Molecular Formula C11H12N2O2
C11H13N2O2+
Molecular Weight 204.22 g/mol
IUPAC Name 2-azaniumyl-3-(1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
Standard InChIKey QIVBCDIJIAJPQS-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH3+]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH3+]
Melting Point 293°C
Physical Description Solid
Description Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04)
L-Tryptophan, also known as Trp or W, belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. L-Tryptophan exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Tryptophan has been found in human prostate tissue, and has also been detected in most biofluids, including saliva, urine, feces, and blood. Within the cell, L-tryptophan is primarily located in the mitochondria and cytoplasm. L-Tryptophan exists in all eukaryotes, ranging from yeast to humans. L-Tryptophan participates in a number of enzymatic reactions. In particular, L-Tryptophan can be converted into n'-formylkynurenine; which is catalyzed by the enzyme tryptophan 2, 3-dioxygenase. Furthermore, L-Tryptophan and tetrahydrobiopterin can be converted into 5-hydroxy-L-tryptophan and 4a-hydroxytetrahydrobiopterin; which is mediated by the enzyme tryptophan 5-hydroxylase 1. Furthermore, L-Tryptophan can be biosynthesized from L-serine and indole through the action of the enzyme tryptophan synthase. Finally, L-Tryptophan can be converted into n'-formylkynurenine through the action of the enzyme indoleamine 2, 3-dioxygenase. In humans, L-tryptophan is involved in the tryptophan metabolism pathway and the transcription/translation pathway. L-Tryptophan is a potentially toxic compound.
L-tryptophan zwitterion is an L-alpha-amino acid zwitterion obtained by transfer of a proton from the carboxy to the amino group of L-tryptophan; major species at pH 7.3. It is a tryptophan zwitterion and a L-alpha-amino acid zwitterion. It is a tautomer of a L-tryptophan.
Solubility 13.4 mg/mL at 25 °C
Synonyms (+/-)-Tryptophan; 1H-Indole-3-alanine; DL-α-Amino-3-indolepropionic Acid; NSC 13118;
PubChem Compound 4099458
Last Modified Nov 11 2021
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